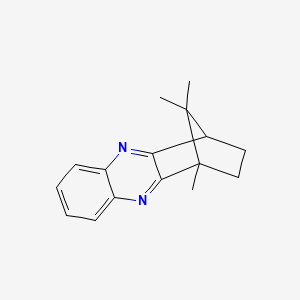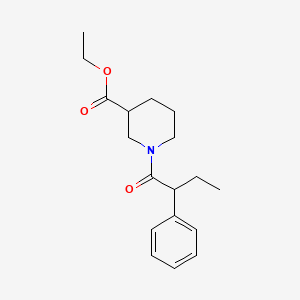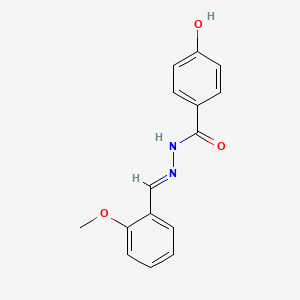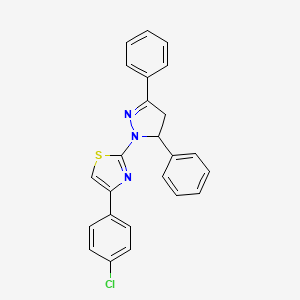![molecular formula C21H27N3O2S B11038753 1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B11038753.png)
1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE is a complex organic compound that features a quinoline and imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE typically involves multi-step organic reactions. The key steps include the formation of the quinoline and imidazole rings, followed by their coupling through a sulfanyl linkage. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the imidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole or quinoline rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or imidazole rings.
Scientific Research Applications
1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The quinoline and imidazole moieties can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole, which have antimicrobial activities.
Uniqueness
1-[7-ACETYL-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE is unique due to its combined quinoline and imidazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H27N3O2S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C21H27N3O2S/c1-13-9-17-14(2)11-21(4,5)24(18(17)10-16(13)15(3)25)19(26)12-27-20-22-7-8-23(20)6/h7-10,14H,11-12H2,1-6H3 |
InChI Key |
QMRLSMSNLNKZSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C(=O)C)C)C(=O)CSC3=NC=CN3C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1Z)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-methoxybenzoate](/img/structure/B11038689.png)
![6-[(4-phenylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11038701.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11038706.png)
![Cyclohexyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11038713.png)
![N-ethyl-1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11038719.png)
![N-(furan-2-ylmethyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11038724.png)
![(1E)-1-[(3,5-dichlorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038728.png)

![4-fluoro-N-{1-[(4-fluorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide](/img/structure/B11038740.png)
![2-({2-Ethyl-3-methyl-1-oxo-1H,2H,3H,4H-pyrazino[1,2-A]indol-3-YL}formamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11038748.png)
